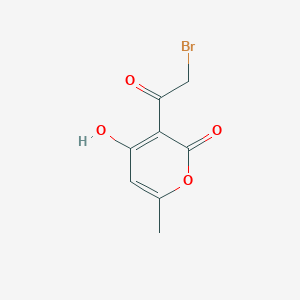

3-(2-Bromoacetil)-4-hidroxi-6-metil-2H-piran-2-ona

Descripción general

Descripción

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules

Aplicaciones Científicas De Investigación

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.

Medicine: It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the treatment of diseases such as diabetes and cancer.

Industry: The compound is used in the development of fluorescent sensors and other analytical tools .

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

The compound interacts with its target through a yet unknown mechanism . It’s known that it’s involved in the constitutive production of prostanoids .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of various bioactive heterocyclic scaffolds . These include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .

Pharmacokinetics

It’s known that the compound undergoes a quasi-reversible cu (ii)/cu (i) conversion .

Result of Action

The compound exhibits significant cytotoxic effects. For instance, one of its derivatives showed almost equipotent cytotoxic activity against human gastric cancer cells (NUGC) compared to the standard CHS 828 . The compound causes DNA cleavage involving reactive oxygen species (ROS) generation in the presence of Cu (II), leading to oxidative DNA damage and pro-oxidant cancer cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. The reaction conditions are usually mild, and the process can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted pyranones, fused ring systems, and oxidized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Bromoacetyl)-2H-chromen-2-one

- 3-(Bromoacetyl)coumarin

- 3-(2-Bromoacetyl)-4-hydroxy-2H-pyran-2-one

Uniqueness

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position enhances its stability and reactivity compared to other similar compounds .

Actividad Biológica

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, with CAS number 23754-53-2, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.04 g/mol. Its structure features a pyran ring with a bromoacetyl group and a hydroxyl group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been achieved through various methods, including one-pot multicomponent reactions which simplify the process and improve yield. For example, a notable synthesis method involves reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with phthalic anhydride under acidic conditions, yielding derivatives useful in medicinal chemistry .

Antitumor Activity

Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives of pyranones have shown promising results in inhibiting tumor cell proliferation with IC50 values indicating significant activity against cancer cells . While specific data on 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is sparse, its structural analogs suggest potential antitumor properties that warrant further investigation.

Cytotoxicity

In toxicity assessments, related pyranones demonstrated low cytotoxicity against normal human cell lines at concentrations up to 80 μM. This suggests that 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one may also exhibit a favorable safety profile, making it an attractive candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antituberculosis Studies : A study evaluated various substituted pyranones against Mycobacterium tuberculosis, highlighting the specificity of certain compounds towards tuberculosis without significant toxicity to human cells .

- Cytotoxicity Evaluations : Another study assessed the cytotoxic effects of pyrone derivatives on different cancer cell lines, revealing promising antitumor activity with low toxicity profiles .

- Synthesis and Activity Correlation : Research has focused on correlating the chemical structure of pyranones with their biological activities, emphasizing the importance of functional groups in enhancing efficacy against specific pathogens or cancer cells .

Propiedades

IUPAC Name |

3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBHKOPCDYTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716362 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-53-2 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?

A: 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]

Q2: Can you provide examples of heterocyclic compounds synthesized using 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?

A2: Researchers have successfully employed 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one to synthesize various heterocyclic systems, including:

- Thiazole derivatives: These are prepared by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and various carbonyl compounds. []

- 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiocarbohydrazide, and various carbonyl compounds. []

- 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []

Q3: What are the advantages of the synthetic procedures utilizing 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?

A3: The synthetic strategies employed with 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one offer several benefits, including:

- One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]

- High yields: The reactions generally provide the desired products in good to excellent yields. [, ]

- Simple workup: The isolation and purification of the final products are typically straightforward. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.